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Compound of Interest

Compound Name: Dimethyl 5-nitroisophthalate

Cat. No.: B082987 Get Quote

Application Notes
The selective mono-hydrolysis of dimethyl 5-nitroisophthalate to yield monomethyl-5-

nitroisophthalate is a crucial transformation in the synthesis of various pharmaceutical

compounds, most notably as a key intermediate in the production of non-ionic X-ray contrast

media.[1][2] This document provides detailed protocols for this synthesis, along with

comprehensive data for the characterization of both the starting material and the product. The

protocols outlined are suitable for laboratory-scale synthesis and can be adapted for process

development by researchers, scientists, and drug development professionals.

The selective saponification of one of the two ester groups in dimethyl 5-nitroisophthalate is

achieved under controlled basic conditions. The choice of base, solvent, and reaction

temperature is critical to prevent the formation of the fully hydrolyzed by-product, 5-

nitroisophthalic acid. The reaction is typically monitored by thin-layer chromatography (TLC) to

ensure the complete consumption of the starting diester and to minimize di-acid formation. The

product, monomethyl-5-nitroisophthalate, is a versatile building block, allowing for further

chemical modifications at the free carboxylic acid moiety.
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Property
Dimethyl 5-
nitroisophthalate (Starting
Material)

Monomethyl-5-
nitroisophthalate (Product)

Molecular Formula C₁₀H₉NO₆[1] C₉H₇NO₆[3][4][5][6][7]

Molecular Weight 239.18 g/mol [1] 225.16 g/mol [4][6][7]

Appearance
White to off-white crystalline

powder

White to light yellow crystalline

powder[7]

Melting Point 121-124 °C 181-185 °C[4]

Solubility
Soluble in methanol and

acetone

Slightly soluble in water,

soluble in methanol and

acetone

CAS Number 13290-96-5[1] 1955-46-0[3][4]

Spectroscopic Data
Note: While comprehensive experimental spectral data for the final product, monomethyl-5-

nitroisophthalate, were not readily available in the searched literature, representative data for

the starting material, dimethyl 5-nitroisophthalate, are provided below for reference.

Researchers should perform full spectroscopic characterization of the synthesized product to

confirm its identity and purity.

Dimethyl 5-nitroisophthalate (Starting Material)

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) Mass Spectrometry (EI)

δ 9.03 (s, 1H, Ar-H), 8.98 (s,

2H, Ar-H), 4.04 (s, 6H, 2 x -

OCH₃)

δ 164.2, 148.8, 135.0, 131.5,

128.0, 53.2

m/z 239 (M+), 208, 178, 162,

134, 103, 75

Expected Spectroscopic Data for Monomethyl-5-nitroisophthalate (Product)

¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the

methyl ester protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH),
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which is exchangeable with D₂O. The integration of the methyl signal should correspond to

three protons.

¹³C NMR: The spectrum should display distinct signals for the two different carbonyl carbons

(ester and carboxylic acid), the aromatic carbons, and the methyl carbon of the ester group.

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic

acid (broad), C=O stretches for both the ester and carboxylic acid groups, C-O stretches,

and N-O stretches of the nitro group.

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+) and

characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the

carboxylic acid group (-COOH).

Experimental Protocols
Two effective protocols for the synthesis of monomethyl-5-nitroisophthalate are presented

below, utilizing different base and solvent systems.

Protocol 1: Synthesis using Sodium Hydroxide in
Methanol
This protocol is a well-established method for the selective mono-saponification of dimethyl 5-
nitroisophthalate.

Materials:

Dimethyl 5-nitroisophthalate

Methanol (MeOH)

Sodium hydroxide (NaOH)

Deionized water

Concentrated hydrochloric acid (HCl)

Ethyl acetate (for TLC)
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Hexane (for TLC)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with hotplate

Dropping funnel

Beakers and graduated cylinders

Büchner funnel and filter paper

pH paper or pH meter

TLC plates (silica gel) and developing chamber

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve dimethyl 5-nitroisophthalate (1.0 eq) in methanol (approx. 15 mL per gram of

diester).

Reaction Initiation: Prepare a solution of sodium hydroxide (1.0 eq) in a minimal amount of

deionized water. Add the NaOH solution dropwise to the methanolic solution of the diester at

room temperature with vigorous stirring.

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-3 hours.

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl

acetate/hexane). The reaction is complete when the starting diester spot is no longer visible.

Work-up:

Cool the reaction mixture to room temperature.
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Remove the methanol under reduced pressure.

Add deionized water to dissolve the residue.

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white

precipitate of monomethyl-5-nitroisophthalate will form.

Isolation and Purification:

Cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake with cold deionized water.

Dry the product under vacuum to a constant weight.

If necessary, the product can be further purified by recrystallization from a suitable solvent

such as methanol/water.

Expected Yield: 75-85%

Protocol 2: Synthesis using Potassium Hydroxide in
Acetone/Methanol
This alternative protocol utilizes a mixed solvent system and potassium hydroxide as the base.

Materials:

Dimethyl 5-nitroisophthalate

Acetone

Methanol (MeOH)

Potassium hydroxide (KOH)
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Deionized water

Concentrated hydrochloric acid (HCl)

Equipment:

Same as Protocol 1

Procedure:

Dissolution: Dissolve dimethyl 5-nitroisophthalate (1.0 eq) in a 1:1 mixture of acetone and

methanol.

Reaction Initiation: Prepare a solution of potassium hydroxide (1.0 eq) in methanol. Add the

methanolic KOH solution dropwise to the solution of the diester at room temperature with

stirring.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

Work-up and Isolation: Follow the same work-up and isolation procedure as described in

Protocol 1, using acidification with concentrated HCl to precipitate the product.

Expected Yield: 70-80%
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Caption: Experimental workflow for the synthesis of Monomethyl-5-Nitroisophthalate.
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Caption: Synthetic pathway to X-ray contrast agents from Dimethyl 5-nitroisophthalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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